molecular formula C18H25FN2O B367961 (2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone CAS No. 489443-19-8

(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone

Cat. No.: B367961
CAS No.: 489443-19-8
M. Wt: 304.4g/mol
InChI Key: FLKSSJHSTLQJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-methylpiperidyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone is unique due to its specific substitution pattern and the presence of both fluorophenyl and piperidyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

489443-19-8

Molecular Formula

C18H25FN2O

Molecular Weight

304.4g/mol

IUPAC Name

(2-fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H25FN2O/c1-14-6-10-20(11-7-14)15-8-12-21(13-9-15)18(22)16-4-2-3-5-17(16)19/h2-5,14-15H,6-13H2,1H3

InChI Key

FLKSSJHSTLQJMJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3F

solubility

34.7 [ug/mL]

Origin of Product

United States

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